molecular formula C13H18N2O B14566543 3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal CAS No. 61503-07-9

3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal

Cat. No.: B14566543
CAS No.: 61503-07-9
M. Wt: 218.29 g/mol
InChI Key: QWVFHQNKAXMTOV-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal is an organic compound characterized by the presence of two dimethylamino groups attached to a phenyl ring and a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and dimethylamine in the presence of a suitable catalyst, such as piperidine, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives with altered functional groups.

Scientific Research Applications

3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-3-[4-(methylamino)phenyl]prop-2-enal: Similar structure with a methylamino group instead of a dimethylamino group.

    3-(Dimethylamino)-3-[4-(ethylamino)phenyl]prop-2-enal: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

3-(Dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal is unique due to the presence of two dimethylamino groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

CAS No.

61503-07-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(dimethylamino)-3-[4-(dimethylamino)phenyl]prop-2-enal

InChI

InChI=1S/C13H18N2O/c1-14(2)12-7-5-11(6-8-12)13(9-10-16)15(3)4/h5-10H,1-4H3

InChI Key

QWVFHQNKAXMTOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=CC=O)N(C)C

Origin of Product

United States

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